molecular formula C10H15N B14697077 5-Ethyl-2-propylpyridine CAS No. 23580-54-3

5-Ethyl-2-propylpyridine

Cat. No.: B14697077
CAS No.: 23580-54-3
M. Wt: 149.23 g/mol
InChI Key: RGVRNZNGFUAVOJ-UHFFFAOYSA-N
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Description

5-Ethyl-2-propylpyridine is an organic compound with the molecular formula C10H15N and a molecular mass of 149.23 g/mol . It belongs to the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom. Pyridine derivatives are widely used in various fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-propylpyridine can be achieved through several methods. One common approach involves the condensation of aldehydes in the presence of ammonia. For instance, the reaction of paraldehyde and aqueous ammonia in the presence of a catalyst at temperatures ranging from 200 to 300°C and pressures of 12 to 13 MPa can yield this compound . Another method involves the use of cyclic acetaldehyde ammonia trimer (AAT) as a starting material, with ammonium acetate as a promoter to adjust the pH of the reaction solution .

Industrial Production Methods

Industrial production of this compound typically employs the Chichibabin reaction, which involves the condensation of aldehydes in the presence of ammonia. This method allows for the production of the compound in high yields, with careful control of reaction conditions to minimize by-product formation .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-propylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

5-Ethyl-2-propylpyridine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of other pyridine derivatives and complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving pyridine derivatives.

    Medicine: Pyridine derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anti-inflammatory activities.

    Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals

Mechanism of Action

The mechanism of action of 5-Ethyl-2-propylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-ethylpyridine: Similar in structure but with a methyl group instead of a propyl group.

    2-Propyl-5-methylpyridine: Similar in structure but with a methyl group instead of an ethyl group.

    2-Ethyl-5-propylpyridine: An isomer with the ethyl and propyl groups swapped.

Uniqueness

5-Ethyl-2-propylpyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and propyl groups can affect the compound’s steric and electronic properties, making it distinct from other pyridine derivatives .

Properties

CAS No.

23580-54-3

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

5-ethyl-2-propylpyridine

InChI

InChI=1S/C10H15N/c1-3-5-10-7-6-9(4-2)8-11-10/h6-8H,3-5H2,1-2H3

InChI Key

RGVRNZNGFUAVOJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=C(C=C1)CC

Origin of Product

United States

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